molecular formula C7HF4NaO2 B10853300 Sodium 2,3,5,6-tetrafluorobenzoate

Sodium 2,3,5,6-tetrafluorobenzoate

Cat. No.: B10853300
M. Wt: 216.06 g/mol
InChI Key: ZESSIGXSSUUGNU-UHFFFAOYSA-M
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Description

Sodium 2,3,5,6-tetrafluorobenzoate is the sodium salt of 2,3,5,6-tetrafluorobenzoic acid, characterized by four fluorine substituents on the benzene ring. The sodium salt enhances water solubility compared to its protonated acid form, making it suitable for applications in aqueous systems. Its fluorinated aromatic structure contributes to unique electronic and steric properties, which are advantageous in coordination chemistry and materials science .

Properties

Molecular Formula

C7HF4NaO2

Molecular Weight

216.06 g/mol

IUPAC Name

sodium;2,3,5,6-tetrafluorobenzoate

InChI

InChI=1S/C7H2F4O2.Na/c8-2-1-3(9)6(11)4(5(2)10)7(12)13;/h1H,(H,12,13);/q;+1/p-1

InChI Key

ZESSIGXSSUUGNU-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)[O-])F)F.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Derivatives

  • tert-Butyl 2,3,5,6-Tetrafluorobenzoate Synthesis: Prepared via reaction of 2,3,5,6-tetrafluorobenzoic acid with tosyl chloride and tert-butanol, achieving yields up to 96% . Applications: Used as intermediates in Ru-catalyzed C–H arylation reactions to synthesize biphenyl derivatives . Solubility: Organic-soluble (e.g., in hexane, CH₂Cl₂), contrasting with the water-soluble sodium salt.
  • Ethyl 4-Amino-2,3,5,6-Tetrafluorobenzoate Structure: Features an amino group at the 4-position, enabling further functionalization. Properties: LogD (pH 5.5) = 1.84, pKa ≈ 11.97, indicating moderate lipophilicity and weak acidity . Contrast: The amino group introduces reactivity distinct from the inert sodium salt, making it suitable for peptide coupling or dye synthesis.

Azido Derivatives

  • N-Succinimidyl 4-Azido-2,3,5,6-Tetrafluorobenzoate Reactivity: Acts as a photoreactive crosslinker, forming reactive nitrenes upon UV irradiation. The succinimidyl group enables conjugation with amines . Applications: Used in biomolecular labeling, polymer crosslinking, and functionalizing carbon nanomaterials . Stability: Requires storage in dark, dry conditions due to azide sensitivity .
  • Ethane-1,2-diyl Bis(4-azido-2,3,5,6-Tetrafluorobenzoate) (2Bx)

    • Function : A bifunctional crosslinker for photopatterning quantum dots and organic semiconductors. Soluble in aprotic solvents (e.g., DMF, acetonitrile) .
    • Performance : Enables high-resolution patterning at low concentrations (1 wt%) without degrading luminescence or conductivity .

Coordination Complexes

  • Cadmium 2,3,5,6-Tetrafluorobenzoate Complexes
    • Structure : Fluorine substituents influence coordination geometry. For example, [Cd₃(Phen)₂(6HTfb)₆] forms discrete clusters, while [Cd₂(Phen)₂(4Htfb)₄] forms 1D polymers .
    • Comparison : Sodium 2,3,5,6-tetrafluorobenzoate acts as a counterion, whereas fluorinated benzoate anions directly coordinate metals, affecting material dimensionality and stability .

Sulfonate Analog

  • Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate
    • Functionality : The sulfonate group enhances ion-exchange capacity, while the hydroxy group allows derivatization .
    • Contrast : Unlike the benzoate, this compound’s sulfonate moiety increases hydrophilicity and ionic conductivity, favoring use in membranes or sensors .

Comparative Data Tables

Table 1: Key Properties of this compound and Derivatives

Compound Solubility Key Reactivity/Applications Notable Features References
This compound Water Ion exchange, coordination chemistry High aqueous solubility
tert-Butyl 2,3,5,6-tetrafluorobenzoate Organic solvents C–H arylation intermediates High synthetic yield (96%)
N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate DMF, DMSO Photocrosslinking, bioconjugation UV-activated, amine-reactive
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) Acetone, DCM Photopatterning semiconductors Bifunctional, high efficiency
Cadmium 2,3,5,6-tetrafluorobenzoate Methanol, Water Coordination polymers Fluorine-dependent structural diversity

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